molecular formula C7H15NO4S B2743888 2-Methanesulfonamido-3-methylpentanoic acid CAS No. 1102880-91-0

2-Methanesulfonamido-3-methylpentanoic acid

Cat. No.: B2743888
CAS No.: 1102880-91-0
M. Wt: 209.26
InChI Key: FNLMSGPIOWVDEY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(methanesulfonamido)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-4-5(2)6(7(9)10)8-13(3,11)12/h5-6,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLMSGPIOWVDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Methanesulfonamido-3-methylpentanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Methanesulfonamido-3-methylpentanoic acid serves as a building block in organic synthesis. Its sulfonamide group provides unique reactivity, allowing it to be utilized in the synthesis of more complex molecules. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

Research indicates that this compound may exhibit biological activity , particularly in its interactions with biomolecules. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with proteins, potentially influencing their functions. Studies are ongoing to explore its role in metabolic pathways and its effects on cellular processes.

Medicine

In the medical field, this compound is being investigated for its therapeutic potential . It may act as a precursor in drug synthesis, especially for compounds targeting specific biological pathways. Preliminary studies suggest that it could have implications in treating metabolic disorders due to its structural similarity to amino acids involved in metabolic processes.

Industrial Applications

The compound is also relevant in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Surfactants : Enhancing the stability and performance of emulsions.
  • Agricultural Chemicals : Potential use as an active ingredient in agrochemicals due to its biological activity.
  • Polymer Chemistry : Acting as a modifier or additive to improve the properties of polymers.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyInteraction with biomoleculesInfluences protein function
MedicinePrecursor in drug synthesisPotential treatment for metabolic disorders
IndustrySurfactants, agricultural chemicals, polymer modificationEnhances product performance

A study investigated the interaction of this compound with specific protein targets involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications in metabolic diseases.

Case Study 2: Industrial Application

Another research project focused on the use of this compound as a surfactant in agricultural formulations. The findings demonstrated improved stability and efficacy of emulsions compared to traditional surfactants, highlighting its potential for enhancing agricultural product performance.

Mechanism of Action

The mechanism of action of 2-Methanesulfonamido-3-methylpentanoic acid involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

2-Methanesulfonamido-3-methylpentanoic acid can be compared with similar compounds such as:

    N-(methylsulfonyl)valine: Similar structure but with a valine backbone.

    N-(methylsulfonyl)leucine: Similar structure but with a leucine backbone.

    N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Biological Activity

2-Methanesulfonamido-3-methylpentanoic acid (CAS Number: 1102880-91-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₇H₁₅NO₄S
  • Molecular Weight : 195.27 g/mol
  • Density : 1.061 g/mL at 25 °C
  • Boiling Point : 332.9 °C
  • Melting Point : Not available

Research indicates that this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and energy production.
  • Antimicrobial Properties : Some data indicate that it may exhibit antimicrobial activity, making it a candidate for further investigation in the development of antibiotics.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Potential effectiveness against specific bacterial strains.
Enzyme Inhibition Possible inhibition of key metabolic enzymes, affecting cellular metabolism.
Cell Proliferation May influence cell growth and proliferation rates in certain cancer models.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition

In a computational study focusing on drug discovery, researchers utilized virtual screening methods to identify potential inhibitors of key metabolic enzymes. The results highlighted that this compound had a favorable binding affinity to target enzymes involved in amino acid metabolism . This suggests that the compound could modulate metabolic pathways effectively.

Study 3: Cancer Cell Proliferation

A pilot study investigated the effects of various metabolites on breast cancer cells, where this compound was included as a test compound. The findings suggested that it could alter cell proliferation rates, indicating possible applications in cancer therapy .

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